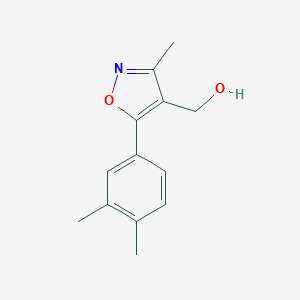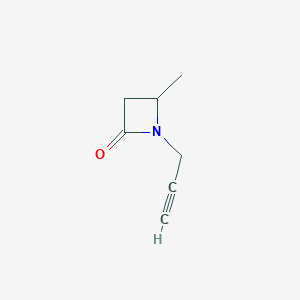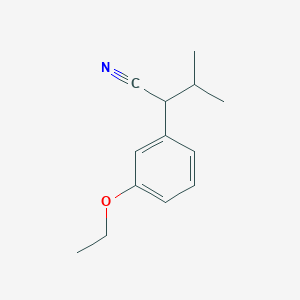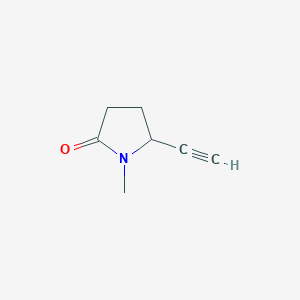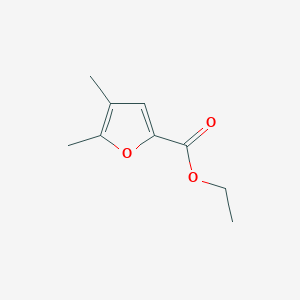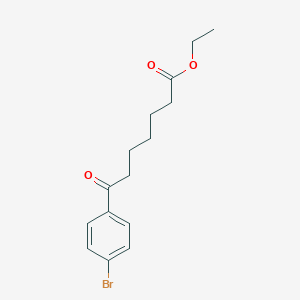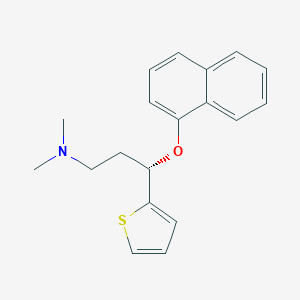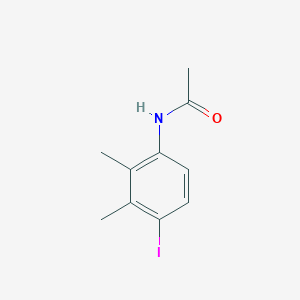![molecular formula C20H22O6 B037607 (1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol CAS No. 32647-67-9](/img/structure/B37607.png)
(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex tricyclic compounds involves multiple steps, including the formation of cyclic structures, introduction of functional groups, and stereochemical control to achieve the desired configuration. For instance, the synthesis of similar tricyclic compounds like 13-Aza-4,4,8,8,12,12-hexamethyl-2,6,10-trioxatricyclo[7,3,1,05,13]tridecane and its derivatives involves strategic planning of reaction sequences, choice of reagents, and conditions to construct the cyclic frameworks and introduce substituents in a controlled manner (Kehagia et al., 1995).
Molecular Structure Analysis
The molecular structure of tricyclic compounds is characterized by their cyclic cores and the spatial arrangement of atoms within the molecule. Techniques like X-ray crystallography provide detailed insights into the molecular geometry, bond lengths, angles, and stereochemistry. For example, the crystal structure determination of related compounds reveals their intricate cyclic arrangements and the spatial orientation of substituents, contributing to their unique chemical behavior (Kehagia et al., 1995).
Applications De Recherche Scientifique
Synthesis Techniques
A study by Dixon, McGrath, and O’Brien (2006) highlights the synthesis of a sparteine surrogate, a compound that shares structural similarities with the target molecule, showcasing the advancement in asymmetric synthesis techniques that could be applicable to the synthesis of complex tricyclic compounds like the one (Dixon et al., 2006).
Chemical Structure Analysis
Kaminskiia et al. (2006) conducted a study on the reaction of 2-hydroxy-8-phenyltricyclo[7.3.1.02,7]tridecan-13-one with 2-aminobenzyl alcohol, leading to a compound with a complex tricyclic structure. This research provides valuable insights into the chemical behavior and structural analysis of tricyclic compounds, which is crucial for understanding the applications of "(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol" (Kaminskiia et al., 2006).
Application in Material Science
Although not directly linked to the specific compound, research by Lee, Park, and Chang (2004) on the molecular aggregation of benzenetricarboxamides containing diacetylenic groups in bulk and organic solvents demonstrates the type of advanced material science research that tricyclic compounds and their derivatives could be applied to, particularly in the development of new materials with specific optical or structural properties (Lee et al., 2004).
Safety And Hazards
Orientations Futures
The future directions of research involving this compound are not specified in the sources I found.
Propriétés
Numéro CAS |
32647-67-9 |
|---|---|
Nom du produit |
(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol |
Formule moléculaire |
C20H22O6 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol |
InChI |
InChI=1S/C20H20O6/c21-20-12-23-19(14-9-5-2-6-10-14)25-17(20)16-15(26-20)11-22-18(24-16)13-7-3-1-4-8-13/h1-10,15-19,21H,11-12H2/t15-,16+,17-,18?,19?,20+/m1/s1 |
Clé InChI |
DAZRYUTWPPBZOY-WUFCDUEQSA-N |
SMILES isomérique |
C1[C@@H]2[C@@H]([C@@H]3[C@@](O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |
SMILES |
C1C2C(C3C(O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |
SMILES canonique |
C1C2C(C3C(O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |
Synonymes |
Bis-O-(benzylidene)-D-glucitol; DIBENZYLIDENE SORBITOL; IRGACLEAR D; bis-o-(phenylmethylene)-d-glucito; bis-O-(phenylmethylene)-D-Glucitol; dibenzalsorbitol; Dibenzylidene-D-sorbitol; di-o-benzylidene-d-sorbito |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



